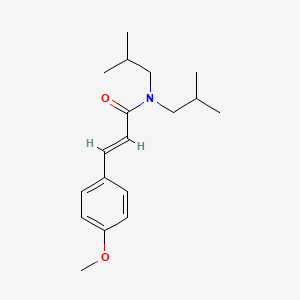
N,N-diisobutyl-3-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diisobutyl-3-(4-methoxyphenyl)acrylamide, also known as DIBMA, is a synthetic organic compound that belongs to the class of acrylamide derivatives. This compound has been widely used in scientific research, particularly in the field of medicinal chemistry, due to its potential as a bioactive molecule.
Wirkmechanismus
The mechanism of action of N,N-diisobutyl-3-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to act by inhibiting specific enzymes and pathways involved in inflammation and oxidative stress. N,N-diisobutyl-3-(4-methoxyphenyl)acrylamide has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential as a treatment for neurological disorders.
Biochemical and Physiological Effects:
N,N-diisobutyl-3-(4-methoxyphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been reported to reduce the production of inflammatory cytokines and reactive oxygen species, as well as inhibit the proliferation of cancer cells. N,N-diisobutyl-3-(4-methoxyphenyl)acrylamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N-diisobutyl-3-(4-methoxyphenyl)acrylamide in lab experiments is its potential as a bioactive molecule with multiple therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N,N-diisobutyl-3-(4-methoxyphenyl)acrylamide. One area of interest is the development of more potent analogs with improved bioactivity and selectivity. Another direction is the investigation of N,N-diisobutyl-3-(4-methoxyphenyl)acrylamide's potential as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the full mechanism of action of N,N-diisobutyl-3-(4-methoxyphenyl)acrylamide and its potential interactions with other compounds.
Synthesemethoden
The synthesis of N,N-diisobutyl-3-(4-methoxyphenyl)acrylamide involves the reaction between N,N-diisobutylacrylamide and p-anisidine in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain pure N,N-diisobutyl-3-(4-methoxyphenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
N,N-diisobutyl-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential as a bioactive molecule in various scientific research applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N,N-diisobutyl-3-(4-methoxyphenyl)acrylamide has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N,N-bis(2-methylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-14(2)12-19(13-15(3)4)18(20)11-8-16-6-9-17(21-5)10-7-16/h6-11,14-15H,12-13H2,1-5H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIWOUYQMYOQII-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C=CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(CC(C)C)C(=O)/C=C/C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


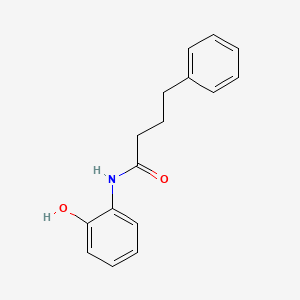
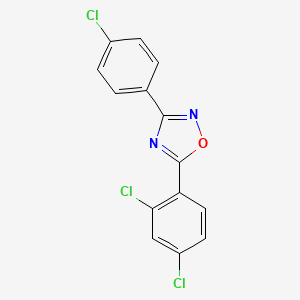
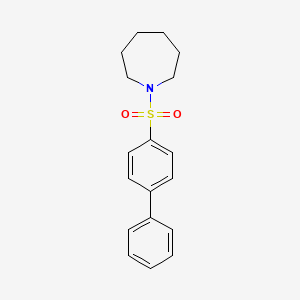
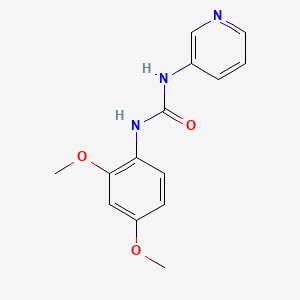
![methyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5790944.png)
![4-[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5790948.png)
![2-benzyl-1-[(4-hydroxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5790951.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5790957.png)

![N-(2-ethoxyphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5790970.png)
![N-[4-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5790971.png)
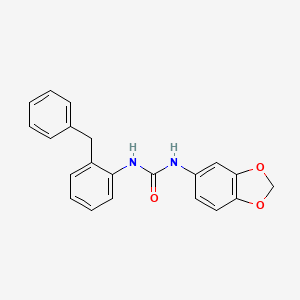
![N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5790991.png)